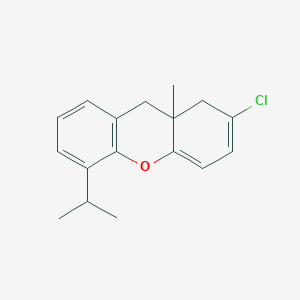
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene is a chemical compound with the molecular formula C17H19ClO It is known for its unique structure, which includes a xanthene core substituted with a chlorine atom, a methyl group, and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chlorination of a xanthene derivative followed by alkylation to introduce the methyl and isopropyl groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like aluminum chloride or ferric chloride to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Hydroxylated, aminated, or alkoxylated derivatives
科学研究应用
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene involves its interaction with specific molecular targets and pathways. The chlorine atom and other substituents on the xanthene core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
相似化合物的比较
Similar Compounds
- 2-Chloro-9A-methyl-1,9-dihydroxanthene
- 2-Chloro-9A-methyl-5-(propan-2-YL)-1,9-dihydroxanthene
Uniqueness
2-Chloro-9A-methyl-5-(propan-2-YL)-9,9A-dihydro-1H-xanthene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
61201-69-2 |
|---|---|
分子式 |
C17H19ClO |
分子量 |
274.8 g/mol |
IUPAC 名称 |
2-chloro-9a-methyl-5-propan-2-yl-1,9-dihydroxanthene |
InChI |
InChI=1S/C17H19ClO/c1-11(2)14-6-4-5-12-9-17(3)10-13(18)7-8-15(17)19-16(12)14/h4-8,11H,9-10H2,1-3H3 |
InChI 键 |
SVHAUAVYUFZJPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC2=C1OC3=CC=C(CC3(C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


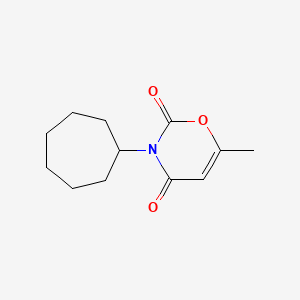
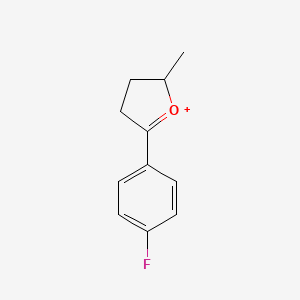
![magnesium;3-[(2-methylpropan-2-yl)oxy]oct-1-yne;bromide](/img/structure/B14588562.png)
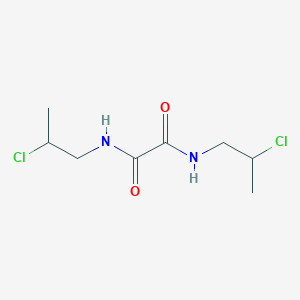
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
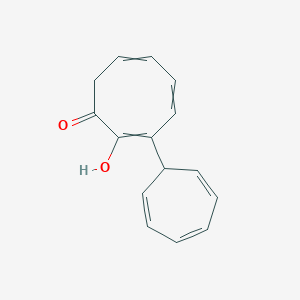
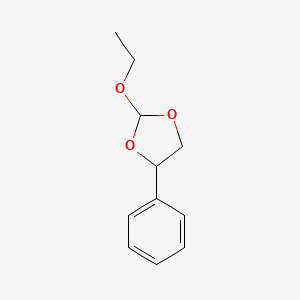
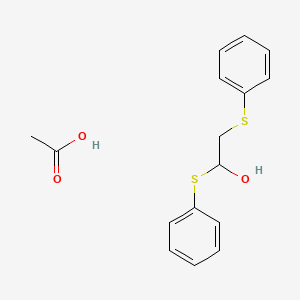
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)
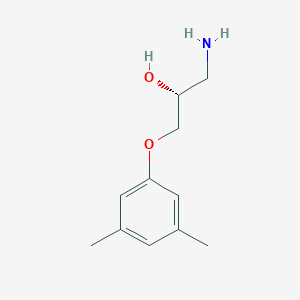
![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)

